N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to understand biochemical pathways.
Medicine
Medicinally, the compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 3,4-Dimethoxyphenylethylamine
- N-Acetylhomoveratrylamine
Uniqueness
Compared to similar compounds, “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” stands out due to its trifluoromethyl and fluorophenyl groups, which may confer unique pharmacokinetic and pharmacodynamic properties. These features could enhance its binding affinity, selectivity, and metabolic stability.
Properties
Molecular Formula |
C24H22F4N4O2 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H22F4N4O2/c1-14-12-20(29-11-10-15-4-9-18(33-2)19(13-15)34-3)32-23(30-14)21(22(31-32)24(26,27)28)16-5-7-17(25)8-6-16/h4-9,12-13,29H,10-11H2,1-3H3 |
InChI Key |
XQVYMZPMXHXJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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